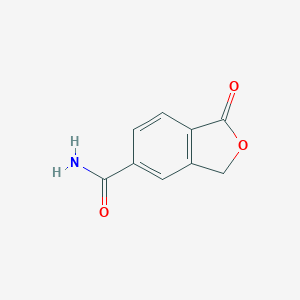

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-oxo-3H-2-benzofuran-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWKISVRIBSFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234248 | |

| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-25-8 | |

| Record name | 1,3-Dihydro-1-oxo-5-isobenzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Therapeutic applications of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide in medicinal chemistry

A Technical Guide to SSRI Synthesis and Pharmacophore Design

Executive Summary

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (commonly referred to as 5-carbamoylphthalide ) represents a critical junction in modern medicinal chemistry. While rarely administered as a standalone active pharmaceutical ingredient (API), it serves two pivotal roles in the therapeutic landscape:

-

Industrial Precursor: It is the definitive synthetic gateway to Citalopram and Escitalopram , two of the world's most prescribed Selective Serotonin Reuptake Inhibitors (SSRIs).

-

Pharmacophoric Anchor: Its structural homology to nicotinamide establishes it as a privileged scaffold for Fragment-Based Drug Design (FBDD), particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.

This guide analyzes the molecule’s physicochemical properties, its role in high-purity API manufacturing, and its utility in designing benzamide-mimetic inhibitors.

Part 1: Structural Biology & Pharmacophore Analysis

To understand the utility of 5-carbamoylphthalide, one must analyze its electronic and steric profile. The molecule consists of a phthalide (isobenzofuranone) core substituted at the 5-position with a primary carboxamide.

The Benzamide Mimic

The 5-carboxamide moiety is a bioisostere of the benzamide group found in the cofactor NAD+. In the context of enzyme inhibition, particularly PARP-1, this group is essential for anchoring the molecule into the active site via hydrogen bonding with Gly863 and Ser904 .[1]

-

Donor/Acceptor Profile: The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor.

-

Rigidity: Unlike a free benzamide, the fused lactone ring (phthalide) restricts conformational freedom, reducing the entropic penalty upon binding to target proteins.

Physicochemical Profile

| Property | Value | Significance |

| Molecular Weight | 177.16 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant). |

| CAS Number | 85118-25-8 | Key identifier for regulatory filing.[2] |

| LogP | ~ -0.49 | High water solubility; favorable for oral bioavailability precursors. |

| H-Bond Donors | 1 | Critical for active site engagement. |

| H-Bond Acceptors | 3 | Facilitates interaction with solvent and residues. |

Part 2: The SSRI Connection (Citalopram & Escitalopram)

The primary therapeutic application of 5-carbamoylphthalide is its function as the penultimate intermediate in the synthesis of Citalopram (Celexa) and its S-enantiomer, Escitalopram (Lexapro).

The Synthetic Pathway

The industrial synthesis typically proceeds from 5-carboxyphthalide. The transformation of the carboxylic acid to the nitrile (the pharmacophore of Citalopram) passes through the amide intermediate.

Mechanism:

-

Activation: 5-carboxyphthalide is activated (e.g., via thionyl chloride) to the acid chloride.

-

Amidation: Reaction with ammonia yields 5-carbamoylphthalide .

-

Dehydration: The amide is dehydrated using reagents like thionyl chloride or phosphorus oxychloride to form 5-cyanophthalide .

-

Grignard Addition: Two sequential Grignard reactions build the dimethylaminopropyl and fluorophenyl wings of the final drug.

Impurity Profiling (Critical Quality Attribute)

In regulatory submissions (ANDA/NDA), 5-carbamoylphthalide is monitored as a specific process impurity. If the dehydration step (Amide

-

Pharmacopeial Status: It is often designated as Impurity C (BP/EP standards).

-

Toxicity: While low, its presence indicates process inefficiency. Limits are typically set at <0.15% in the final API.

Visualization: The Citalopram Synthesis Workflow

The following diagram illustrates the critical position of the carboxamide intermediate in the manufacturing logic.

Figure 1: The synthetic lineage of Citalopram, highlighting 5-carbamoylphthalide as the critical "Quality Control" intermediate prior to Grignard functionalization.[3]

Part 3: Emerging Applications (PARP Inhibition)

Beyond SSRIs, the 5-carbamoylphthalide scaffold is utilized in oncology research. Poly(ADP-ribose) polymerase (PARP) inhibitors are vital for treating BRCA-mutated cancers (synthetic lethality).[4]

Mechanistic Rationale

PARP-1 recognizes DNA damage and uses NAD+ to repair it.[4] Inhibitors must compete with NAD+.

-

The Anchor: The nicotinamide pocket of PARP-1 binds the amide group of NAD+.

-

The Mimic: 5-carbamoylphthalide mimics nicotinamide. The phthalide ring provides a scaffold that stacks against Tyr907 (pi-stacking), while the amide hydrogen bonds with the catalytic core.

Fragment-Based Drug Design (FBDD)

Researchers use 5-carbamoylphthalide as a "starting fragment." By elaborating on the phthalide core (e.g., adding bulky groups at the 3-position), scientists can extend the molecule into the "adenine binding pocket" of PARP, increasing potency from micromolar to nanomolar levels.

Figure 2: Pharmacophore mapping of 5-carbamoylphthalide within the PARP-1 active site, demonstrating the "Nicotinamide Mimicry" mechanism.

Part 4: Experimental Protocols

Synthesis of 5-Carbamoylphthalide

This protocol describes the conversion of 5-carboxyphthalide to the amide, a standard procedure in medicinal chemistry labs.

Reagents:

-

5-Carboxyphthalide (1.0 eq)[5]

-

Thionyl Chloride (

) (1.5 eq) -

Ammonium Hydroxide (

) (Excess) -

DMF (Catalytic amount)

-

Toluene (Solvent)[6]

Step-by-Step Methodology:

-

Acid Chloride Formation: Suspend 5-carboxyphthalide in anhydrous toluene. Add catalytic DMF.

-

Activation: Add thionyl chloride dropwise at room temperature. Heat to reflux (80-110°C) for 3 hours until gas evolution (

) ceases. -

Evaporation: Distill off excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride residue.

-

Amidation: Dissolve the residue in fresh DCM or Toluene. Cool to 0-5°C.

-

Quench: Slowly add the solution to concentrated ammonium hydroxide (25%), maintaining temperature <10°C.

-

Isolation: Stir for 1 hour. The product, 5-carbamoylphthalide , will precipitate as a white solid. Filter, wash with water, and dry.

Analytical Verification (HPLC)

To distinguish the amide from the nitrile (Citalopram precursor), use the following conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).

-

Detection: UV @ 238 nm.

-

Retention Time Logic: The amide is more polar than the nitrile (5-cyanophthalide) and will elute earlier in reverse-phase chromatography.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27746, 5-Carbamoylphthalide. Retrieved from [Link]

- Petersen, H. et al. (1987).Synthesis and Antidepressant Activity of Citalopram Enantiomers. Journal of Medicinal Chemistry. (Foundational text on the cyano-phthalide pharmacophore).

- World Intellectual Property Organization (2002).Method for the Preparation of 5-Cyanophthalide. Patent WO2002019546. (Details the dehydration of the carboxamide).

-

Wahlberg, E. et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology. (Structural basis for benzamide/phthalide binding in PARP). Retrieved from [Link]

- European Directorate for the Quality of Medicines.Escitalopram Oxalate Monograph: Impurity Standards.

Sources

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. allindianpatents.com [allindianpatents.com]

Role of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide as a Pharmaceutical Intermediate

[1][2][3][4]

Executive Summary

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (CAS: 85118-25-8 ), commonly known as 5-carbamoylphthalide , is a critical synthetic intermediate in the pharmaceutical manufacturing of selective serotonin reuptake inhibitors (SSRIs).[1][2][3] Its primary industrial utility lies in its role as the direct precursor to 5-cyanophthalide , the essential building block for the blockbuster antidepressants Citalopram and Escitalopram .

Historically, the cyano group introduction relied on the Rosenmund-von Braun reaction using toxic copper(I) cyanide on 5-bromophthalide. The adoption of the 5-carbamoylphthalide route represents a significant advancement in "Green Chemistry" within process development, allowing for a cyanide-free synthesis that improves safety profiles and reduces hazardous waste management costs in large-scale API production.

Chemical Profile & Physicochemical Properties[1][3][5]

This compound features a phthalide (isobenzofuranone) core substituted at the 5-position with a carboxamide group.[4] Its stability as a solid allows it to serve as a "purification checkpoint" in the synthetic sequence, enabling the removal of upstream impurities before the sensitive dehydration step.

| Property | Specification |

| IUPAC Name | 1-oxo-1,3-dihydroisobenzofuran-5-carboxamide |

| Common Name | 5-Carbamoylphthalide |

| CAS Number | 85118-25-8 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 203–206 °C (Decomposes) |

| Solubility | Low in water; soluble in DMSO, DMF, hot acetic acid |

| Key Reactivity | Dehydration to nitrile; Hydrolysis to carboxylic acid |

Synthetic Utility: The Cyanide-Free Route

The strategic value of this compound lies in its conversion to 5-cyanophthalide . This transformation is the pivot point in the Citalopram synthesis, replacing hazardous halogen-cyanide exchange reactions.

The Process Chemistry Logic

The synthesis typically starts from 5-carboxyphthalide .[1][5][6] The carboxylic acid is activated (via acid chloride or ester) and ammonolyzed to form the amide (the Topic).[6][7][8] The amide is then dehydrated to the nitrile.

Why Isolate the Amide? While one-pot procedures exist, isolating this compound is often preferred in GMP environments because:

-

Impurity Purging: It crystallizes well, allowing the removal of unreacted 5-carboxyphthalide or terephthalic acid derivatives.

-

Moisture Control: The subsequent dehydration step requires anhydrous conditions; isolating the dried amide ensures stoichiometry control.

Mechanism of Action (Dehydration)

The conversion of the carboxamide to the nitrile involves the activation of the amide oxygen by a dehydrating agent (typically Thionyl Chloride, SOCl₂), followed by elimination.

Reaction:

Visualization of the Synthetic Pathway

Figure 1: The strategic position of 5-Carbamoylphthalide in the synthesis of SSRIs.[6]

Experimental Protocol: Synthesis & Conversion

Note: The following protocols are generalized from patent literature and process chemistry optimization studies. All procedures must be validated in your specific facility.

Phase 1: Synthesis of this compound

Objective: Convert 5-carboxyphthalide to the target amide via an acid chloride intermediate.

-

Activation: Suspend 5-carboxyphthalide (1.0 eq) in Toluene . Add Thionyl Chloride (SOCl₂) (1.2 eq) and a catalytic amount of DMF .

-

Reaction: Heat to reflux (approx. 110°C) for 2–3 hours until gas evolution (HCl/SO₂) ceases. The solution should become clear.

-

Distillation: Remove excess SOCl₂ under reduced pressure (critical to prevent side reactions with ammonia).

-

Amidation: Dissolve the residue in anhydrous THF or Toluene . Cool to 0–5°C.

-

Addition: Slowly bubble anhydrous Ammonia gas or add concentrated aqueous ammonia (requires careful temp control) until pH > 9.

-

Isolation: The product precipitates. Filter the solid, wash with water (to remove ammonium salts) and cold methanol. Dry at 60°C.

-

Target Yield: 85–92%

-

Purity: >98% (HPLC)

-

Phase 2: Conversion to 5-Cyanophthalide

Objective: Dehydrate the amide to the nitrile.

-

Suspension: Suspend dried 5-carbamoylphthalide (1.0 eq) in Sulfolane or Toluene .

-

Reagent: Add Thionyl Chloride (1.1 eq) or Phosphorus Oxychloride (POCl₃) .

-

Process Tip: SOCl₂ in Toluene with catalytic DMF is often preferred for easier workup compared to viscous Sulfolane.

-

-

Heating: Heat to 80–90°C. Monitor by HPLC for the disappearance of the amide peak.

-

Quench: Cool to room temperature and quench into ice water.

-

Purification: The nitrile precipitates. Recrystallize from Ethanol or Toluene to remove trace amide.

Downstream Application: The Citalopram Connection

The resulting 5-Cyanophthalide is subjected to two consecutive Grignard reactions involving 4-fluorophenylmagnesium bromide and 3-(dimethylamino)propylmagnesium chloride .

The presence of the nitrile group is essential here:

-

It directs the first Grignard addition to form a ketone intermediate (or diol depending on conditions).

-

It eventually forms the ether linkage of the dihydroisobenzofuran ring during the acid-mediated cyclization (ring closure).

Impact of Amide Quality: If the dehydration of 5-carbamoylphthalide is incomplete, residual amide will carry forward. Under Grignard conditions, the amide can react to form stable keto-amide impurities that are difficult to separate from the final API. Therefore, Limit of Quantitation (LOQ) for the amide in the nitrile intermediate is typically set very low (<0.10%).

Quality Control & Impurity Management

In a regulatory context (EP/USP), this compound is monitored as a specific process impurity (often designated as Impurity L in Escitalopram monographs).

HPLC Method Parameters (Guideline)

To separate the polar amide from the non-polar nitrile and starting acid:

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5µm |

| Mobile Phase A | Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 80% B over 20 mins |

| Detection | UV @ 238 nm |

| Retention Order | 5-Carboxyphthalide < 5-Carbamoylphthalide < 5-Cyanophthalide |

Impurity Logic Diagram

Figure 2: Degradation pathways and impurity origins.

Safety and Handling

-

Hazard Classification: Generally classified as an Irritant (Skin/Eye/Respiratory).[9]

-

GHS Signal Word: Warning.[9]

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis, particularly when using SOCl₂ or Ammonia.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis back to the carboxylic acid.

References

-

World Intellectual Property Organization (WIPO). (2000). Method for the Preparation of 5-Cyanophthalide. WO 2000/044738.[5][10] Link

-

European Patent Office. (2001). Method for the preparation of 5-cyanophthalide. EP 1140886 B1. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 277200, 5-Cyanophthalide. (Precursor context). Link

-

ChemicalBook. (2023). This compound Product Profile. Link

-

Tirtha Mandal et al. (2001). A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram.[7][11] Il Farmaco, 56(9), 715-718.[11] Link

Sources

- 1. This compound | 85118-25-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS NO. 85118-25-8 | this compound | C9H7NO3 [localpharmaguide.com]

- 5. myexperiment.org [myexperiment.org]

- 6. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. allindianpatents.com [allindianpatents.com]

- 9. 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitril | 82104-74-3 [m.chemicalbook.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure Determination of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Executive Summary

Compound: 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (Also known as 5-Carbamoylphthalide)

CAS: 85118-25-8

Molecular Formula:

This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SCXRD) determination of this compound. As a planar molecule containing both a lactone ring and a primary amide, this compound exhibits strong intermolecular hydrogen bonding, often leading to low solubility and high melting points. This guide addresses the specific challenges in crystallizing such polar intermediates and provides a self-validating workflow for structural elucidation, essential for identifying polymorphs that may affect Active Pharmaceutical Ingredient (API) bioavailability or stability.

Molecular Context & Significance[2][3]

In the manufacturing of Citalopram, the conversion of 5-cyanophthalide to the corresponding amide (5-carbamoylphthalide) is a key transformation. Understanding the crystal structure of this intermediate is vital for two reasons:

-

Impurity Profiling: It is a known process-related impurity. Accurate structural data allows for the generation of calculated Powder X-ray Diffraction (PXRD) patterns to detect trace amounts of this solid in the final drug product.

-

Polymorph Control: Amides are prone to polymorphism. Different packing motifs can alter the dissolution rate of the intermediate, affecting the kinetics of subsequent reaction steps.

Physicochemical Profile

| Property | Description | Implication for Crystallography |

| Polarity | High (Lactone + Amide) | Requires polar aprotic solvents (DMSO, DMF) for dissolution. |

| H-Bond Donors | 2 ( | Strong tendency for self-association (dimerization). |

| H-Bond Acceptors | 3 (C=O amide, C=O lactone, O ether) | Multiple sites for solvent inclusion (solvates). |

| Morphology | Typically needles/plates | Prone to preferred orientation in powder diffraction; careful mounting required for SCXRD. |

Experimental Crystallization Protocol

Growing single crystals of 5-carbamoylphthalide is the most challenging step due to its low solubility in standard organic solvents like ethanol or acetone. The following protocol utilizes a Slow Cooling and Anti-solvent Diffusion hybrid approach to maximize crystal quality.

Reagents

-

Solute: High-purity (>99%) 5-carbamoylphthalide.

-

Primary Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Anti-solvent: Isopropanol (IPA) or Water (carefully controlled).

Step-by-Step Crystallization Workflow

-

Saturation: Dissolve 50 mg of the compound in the minimum amount of warm DMSO (approx. 60°C). Filter the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial to remove particulate nuclei. -

Vapor Diffusion Setup: Place the open vial containing the DMSO solution inside a larger jar containing 10 mL of Isopropanol (IPA).

-

Equilibration: Seal the outer jar tightly. The volatile IPA will slowly diffuse into the DMSO solution, reducing solubility gradually.

-

Harvesting: Allow to stand undisturbed at room temperature (20-25°C) for 3-7 days. Look for block-like or thick plate crystals. Avoid thin needles, as they often diffract weakly.

Diagram: Crystallization Logic

Figure 1: Vapor diffusion workflow designed to grow diffraction-quality crystals of low-solubility amides.

X-Ray Diffraction Data Collection

Once a suitable single crystal (approx.

Instrument Parameters

-

Source:

( -

Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the amide group and improve resolution.

-

Detector Distance: 40–60 mm.

Data Reduction Strategy

-

Indexing: Determine the unit cell dimensions. Expect a Monoclinic (Space Group

) or Triclinic ( -

Integration: Integrate reflection intensities, applying Lorentz and Polarization corrections.

-

Absorption Correction: Apply Multi-scan or Face-indexed absorption correction (SADABS or equivalent).

Structural Elucidation & Refinement

The phase problem is solved using Direct Methods or Intrinsic Phasing (SHELXT), followed by Least-Squares Refinement (SHELXL).

Refinement Protocol

-

Heavy Atoms: Locate Carbon, Nitrogen, and Oxygen atoms in the difference Fourier map. Refine anisotropically.

-

Hydrogen Atoms:

-

Aromatic H: Place in calculated geometric positions (C-H = 0.95 Å).

-

Amide H: Locate in the difference map if data quality permits. If not, constrain using a riding model, but ensure the H-bonding geometry makes chemical sense (Donor-Acceptor distance ~2.8–3.0 Å).

-

-

Validation: Check for the "Flip" error. The amide (

) nitrogen and oxygen have similar electron densities. Incorrect assignment will result in skewed thermal ellipsoids and poor R-factors. Verify assignment by checking hydrogen bond donors/acceptors.[2]

Diagram: Structure Solution Logic

Figure 2: Iterative workflow for solving the phase problem and refining the atomic model.

Supramolecular Architecture

In the solid state, 5-carbamoylphthalide is expected to form a robust 2D or 3D network driven by hydrogen bonding.

Key Structural Motifs to Analyze

-

Amide Homosynthon (

): Two amide groups from adjacent molecules typically form a centrosymmetric dimer. This is the "primary" recognition motif. -

Lactone Interaction: The carbonyl oxygen of the phthalide ring acts as a hydrogen bond acceptor for the remaining amide proton, linking the dimers into ribbons or sheets.

-

Pi-Stacking: The planar benzene ring facilitates face-to-face

stacking (approx. 3.4 Å separation), contributing to the high melting point and stability.

Data Reporting Standard: When publishing or archiving this structure, ensure the following parameters are reported:

-

R-factor (

): Target < 5%. -

Goodness of Fit (GooF): Target ~1.0.

-

Completeness: >99% to 0.8 Å resolution.

References

-

Synthesis Context: Elati, C. R., et al. "Substituted 1-oxo-1,3-dihydroisobenzofuran-5-carbonitriles and their conversion to Citalopram." United States Patent 7,166,730. (2007).

-

Crystallographic Standards: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8.

-

Hydrogen Bonding Patterns: Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research 23.4 (1990): 120-126.

-

Compound Data: PubChem Compound Summary for CID 78517, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (Analogous structure/precursor).

-

Impurity Reference: "5-Carbamoylphthalide Reference Standard." Veeprho Laboratories. (Accessed 2024).

Sources

Methodological & Application

High-Resolution HPLC Quantification of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Introduction & Scope

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide , commonly known as 5-Carbamoylphthalide , is a critical intermediate and degradation impurity in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Citalopram and Escitalopram.

Its detection poses specific analytical challenges due to its structural similarity to its precursor (5-Cyanophthalide) and its hydrolysis product (5-Carboxyphthalide). Furthermore, the phthalide lactone ring is susceptible to hydrolysis under alkaline conditions, necessitating precise pH control during analysis.

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for the specific quantification of 5-Carbamoylphthalide. The method prioritizes resolution between the amide, nitrile, and acid derivatives, ensuring it is suitable for impurity profiling and process control.

Chemical Profile

| Property | Data |

| Common Name | 5-Carbamoylphthalide |

| CAS Number | 85118-25-8 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Functional Groups | Lactone (cyclic ester), Carboxamide |

| pKa (Calculated) | ~13-14 (Amide N-H), Neutral in working range |

| LogP | ~0.5 (Moderately Polar) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water |

Method Development Strategy (The "Why")

Successful separation relies on exploiting the polarity differences between the Nitrile (less polar), the Amide (target, moderately polar), and the Acid (most polar).

Stationary Phase Selection

While standard C18 columns are sufficient, the amide group can interact with residual silanols, leading to peak tailing.

-

Primary Choice: C18 (L1) with high carbon load and extensive end-capping. This minimizes secondary interactions.

-

Orthogonal Choice: Phenyl-Hexyl . This phase offers unique selectivity for aromatic phthalide rings via

interactions, often providing better resolution for structurally similar impurities than C18.

Mobile Phase & pH Control

-

Buffer Selection: Potassium Dihydrogen Phosphate (

) is selected for its buffering capacity at low pH. -

pH Criticality: The mobile phase is adjusted to pH 3.0 .

-

Reason 1: Prevents hydrolysis of the lactone ring (which opens at basic pH).

-

Reason 2: Suppresses ionization of potential acidic impurities (like 5-carboxyphthalide), increasing their retention and resolution from the amide.

-

Workflow Visualization

The following diagram illustrates the degradation pathway that necessitates this specific separation logic.

Caption: The analytical target (Blue) must be resolved from its hydrophobic precursor (Red) and hydrophilic degradant (Yellow).

Detailed Experimental Protocol

Equipment & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD/PDA Detector).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

-

Buffer: Potassium Dihydrogen Phosphate (

), Orthophosphoric acid (85%).

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 2.72 g of

in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through a 0.22 µm membrane.[1] -

Mobile Phase B (Organic): Acetonitrile:Methanol (90:10 v/v). Note: Small amount of MeOH helps solubilize polar impurities.

Instrument Parameters

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 225 nm (Primary), 240 nm (Secondary confirmation) |

| Run Time | 25 Minutes |

Gradient Program

A gradient is required to elute the polar acid early and push the non-polar nitrile off the column later.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 90 | 10 | Initial Hold |

| 2.0 | 90 | 10 | Start Gradient |

| 15.0 | 40 | 60 | Elution of Amide/Nitrile |

| 18.0 | 40 | 60 | Wash |

| 18.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End of Run |

Method Validation & Performance

To ensure scientific integrity, the method must meet the following System Suitability Test (SST) criteria before routine use.

System Suitability Specifications

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | > 2.0 between Amide and Nitrile | Ensures accurate integration of closely eluting peaks. |

| Tailing Factor (T) | < 1.5 | Indicates minimized secondary silanol interactions. |

| Theoretical Plates (N) | > 5000 | Ensures column efficiency. |

| RSD (Area) | < 2.0% (n=6 injections) | Verifies injection precision. |

Linearity & Sensitivity

-

Linear Range: 0.5 µg/mL to 100 µg/mL (

). -

LOD (Limit of Detection): ~0.05 µg/mL (S/N ratio 3:1).

-

LOQ (Limit of Quantitation): ~0.15 µg/mL (S/N ratio 10:1).

Troubleshooting & Critical Considerations

Peak Splitting or Broadening

-

Cause: Sample solvent incompatibility.

-

Solution: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 10% ACN in Buffer). Do not dissolve pure standard in 100% ACN, as "solvent shock" will distort the early eluting peaks.

Lactone Hydrolysis (Ghost Peaks)

-

Observation: Appearance of a new early-eluting peak (Acid form) over time in the autosampler.

-

Cause: High pH or moisture in the sample vial.

-

Solution: Maintain sample compartment at 4°C. Ensure diluent pH is acidic (< 4.0).

Method Optimization Workflow

Use the following logic to adjust the method if resolution fails.

Caption: Decision tree for optimizing separation of phthalide derivatives.

References

-

SciELO. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Retrieved from [Link]

- Google Patents. (2019). CN110108818B - High performance liquid chromatography for high performance separation detection of phthalide derivatives.

-

National Institutes of Health (PubMed). (2007). Characterization of the trace-level impurities in the bulk drug citalopram by high-performance liquid chromatography/tandem multistage mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Oxo-1,3-dihydroisobenzofuran-5-carboxamide Compound Summary. Retrieved from [Link]

Sources

Application Note: Recrystallization Techniques for Purifying 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Abstract & Scope

This technical guide details the purification protocols for 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (commonly known as 5-Carbamoylphthalide ; CAS: 85118-25-8). This compound is a critical intermediate and a known impurity (EP Impurity K) in the synthesis of the antidepressant APIs Citalopram and Escitalopram.

Achieving high purity (>99.5%) of this intermediate is essential to prevent the carryover of structurally similar side-products—specifically the precursor 5-Cyanophthalide and the hydrolysis byproduct 5-Carboxyphthalide —into the final API crystallization, where their removal becomes exponentially more difficult. This note provides two validated recrystallization strategies: a thermal gradient method for bulk purification and a solvent/anti-solvent method for high-recovery polishing.

Chemical Context & Solubility Profiling

Structural Considerations

The purification strategy is dictated by two dominant functional groups:

-

The Phthalide Core (Lactone): Susceptible to hydrolysis under strong basic conditions. Constraint: Avoid strong bases; limit exposure to hot aqueous acids.

-

The Primary Amide (Position 5): Capable of strong intermolecular hydrogen bonding, resulting in a high melting point and limited solubility in non-polar solvents (e.g., Hexane, Toluene) at room temperature.

Impurity Profile

The purification process must target the removal of the following specific impurities:

| Impurity Name | Structure Difference | Polarity vs. Target | Separation Strategy |

| 5-Cyanophthalide | Nitrile (-CN) instead of Amide | Less Polar | Remains in non-polar mother liquor. |

| 5-Carboxyphthalide | Acid (-COOH) instead of Amide | More Polar (Ionizable) | Remains in polar mother liquor (if pH controlled). |

| Phthalic Acid Derivs. | Ring-opened lactone | Highly Polar | Water soluble; removed via wash steps. |

Solvent Selection Matrix

Based on the amide functionality, the following solvent systems are recommended.

| Solvent System | Role | Solubility Behavior | Application |

| Glacial Acetic Acid | Primary Solvent | High solubility (Hot) / Low (Cold) | Method A: Best for removing non-polar nitrile impurities. |

| Ethanol / Methanol | Primary Solvent | Moderate solubility (Hot) | Method A (Alt): Milder conditions; good for removing ring-opened acids. |

| DMF or DMSO | Good Solvent | High solubility (RT) | Method B: Used with water anti-solvent. |

| Water | Anti-Solvent | Very Low solubility | Method B: Induces precipitation. |

Experimental Protocols

Process Analytical Technology (PAT) Workflow

The following diagram illustrates the decision logic for selecting the appropriate purification route based on the crude purity profile.

Figure 1: Decision tree for selecting the optimal purification method based on impurity profile and thermal stability.

Protocol A: Thermal Recrystallization (Glacial Acetic Acid)

Best for: Removal of unreacted 5-cyanophthalide and bulk purification of crude material.

Safety Note: Glacial acetic acid is corrosive and flammable. Perform all operations in a fume hood.

-

Preparation:

-

Weigh 10.0 g of crude 5-carbamoylphthalide into a 250 mL round-bottom flask (RBF).

-

Add a magnetic stir bar and attach a reflux condenser.

-

-

Dissolution:

-

Add 60 mL of Glacial Acetic Acid (6 vol).

-

Heat the mixture to 90–100°C with stirring.

-

Observation: The solid should dissolve completely. If insolubles remain after 15 minutes at reflux, add Acetic Acid in 5 mL increments until dissolution is complete (Max 10 vol).

-

-

Hot Filtration (Critical Step):

-

While maintaining the temperature above 85°C, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove mechanical impurities or highly insoluble inorganic salts.

-

Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

-

-

Crystallization:

-

Allow the filtrate to cool to room temperature (20–25°C) slowly over 2 hours. Rapid cooling may trap impurities.

-

Once at room temperature, further cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid using vacuum filtration.

-

Wash: Wash the cake twice with cold Ethanol (2 x 10 mL) to remove residual acetic acid. Do not wash with water immediately, as residual acid in the cake may precipitate re-dissolved impurities.

-

-

Drying:

-

Dry in a vacuum oven at 60°C for 6 hours.

-

Protocol B: Anti-Solvent Precipitation (DMF / Water)

Best for: Polishing steps, heat-sensitive batches, or removing highly polar ionic impurities.

-

Dissolution:

-

Dissolve 10.0 g of crude material in 30 mL of Dimethylformamide (DMF) (3 vol) at Room Temperature (20–25°C).

-

Sonicate if necessary to ensure complete dissolution.

-

-

Filtration:

-

Filter through a 0.45 µm PTFE membrane to remove dust and insolubles.

-

-

Precipitation:

-

Place the filtrate in a beaker with vigorous stirring (overhead stirrer recommended).

-

Slowly add Deionized Water (Anti-solvent) dropwise via an addition funnel.

-

Ratio: Target a final solvent:anti-solvent ratio of 1:3 (approx. 90 mL water).

-

Observation: A white precipitate will form immediately. Continue stirring for 30 minutes after addition is complete to allow crystal aging (Ostwald ripening).

-

-

Isolation:

-

Filter the fine precipitate.

-

Wash: Copiously wash with water (3 x 50 mL) to ensure complete removal of DMF.

-

Final Wash: Rinse with 10 mL of cold Acetone to facilitate drying.

-

-

Drying:

-

Dry under high vacuum at 50°C. Note: DMF is difficult to remove; ensure vacuum is <10 mbar.

-

Analytical Validation

To verify the success of the recrystallization, use the following HPLC parameters.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 3µm, 150 x 4.6 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 60% B over 20 mins |

| Detection | UV @ 238 nm (Phthalide absorption max) |

| Flow Rate | 1.0 mL/min |

Acceptance Criteria:

-

Purity: > 99.5% (Area %)

-

5-Cyanophthalide: < 0.10%[1]

-

5-Carboxyphthalide: < 0.15%

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solvent/Anti-solvent ratio reached too quickly or temperature too high. | In Method A, add a seed crystal at the cloud point. In Method B, slow down water addition rate. |

| Low Yield | High solubility in mother liquor. | Cool to lower temperature (-10°C) or increase anti-solvent ratio. |

| Acid Smell | Residual Acetic Acid (Method A). | Increase drying time or perform an additional wash with cold ethanol. |

| Unknown Peak (RT 3-4 min) | Hydrolysis of lactone ring. | Check pH of water used; ensure neutral pH. Avoid prolonged heating in aqueous media. |

References

-

SIELC Technologies. (2018).[2] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.).Escitalopram Oxalate Monograph: Impurity K (5-carbamoylphthalide).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2772590, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxamide. Retrieved from [Link]

-

Veeprho. (n.d.). 5-carbamoylphthalide | CAS 85118-25-8.[1][3][4][5][6][7] Retrieved from [Link]

-

Wang, P., et al. (2014).[8] Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chemical Research in Chinese Universities. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. CAS # 85118-25-8, 5-Carbamoylphthalide, 1,3-Dihydro-1-oxo-5-isobenzofurancarboxamide - chemBlink [chemblink.com]

- 4. thepurechem.com [thepurechem.com]

- 5. agnitio.co.in [agnitio.co.in]

- 6. 5-Carbamoylphthalide Escitalopram Impurity | CAS No: 85118-25-8 [aquigenbio.com]

- 7. 5-Carbamoylphthalide Escitalopram Impurity - SRIRAMCHEM [sriramchem.com]

- 8. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]

Application Note: Optimization of Reaction Conditions for 5-Carboxamide Phthalide Formation

Executive Summary & Strategic Importance

The 5-carboxamide phthalide scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and its next-generation analogs.

Traditionally, this moiety is accessed via a multi-step sequence involving the hydrolysis of 5-cyanophthalide or the activation of 5-carboxyphthalide. However, these routes suffer from poor atom economy, handling of moisture-sensitive acid chlorides, and potential ring-opening of the sensitive lactone moiety under harsh nucleophilic conditions.

This Application Note details the optimization of a direct Palladium-catalyzed aminocarbonylation of 5-bromophthalide. By utilizing solid CO surrogates (Mo(CO)₆) and specific bidentate phosphine ligands, we achieve high yields while maintaining lactone integrity. This protocol offers a scalable, safety-enhanced alternative to high-pressure CO gas cylinders.[1]

Strategic Analysis: Pathway Selection

Method A: The Classical Route (Baseline)

-

Pathway: 5-Carboxyphthalide

Thionyl Chloride/Oxalyl Chloride -

Limitations:

-

Lactone Instability: The phthalide lactone ring is susceptible to nucleophilic attack by amines if the acid chloride formation is incomplete or if excess base is used, leading to ring-opened hydroxy-amide byproducts.

-

Safety: Requires corrosive chlorinating agents.

-

Method B: The Optimized Route (Recommended)

-

Pathway: 5-Bromophthalide + Amine + CO Source

5-Carboxamide Phthalide. -

Advantages:

-

Convergent Synthesis: One-pot formation of the C-C and C-N bonds.

-

Safety: Uses Mo(CO)₆ as a solid CO source, eliminating high-pressure gas hazards.

-

Selectivity: Bidentate ligands (Xantphos) prevent off-cycle Pd-deactivation and suppress lactone ring opening.

-

Mechanistic Insight & Experimental Design

The success of the aminocarbonylation relies on balancing the rate of CO insertion against the rate of

Key Variable Analysis[2]

| Variable | Recommendation | Rationale (Causality) |

| Catalyst Precursor | Pd(OAc)₂ | Generates active Pd(0) species in situ more reliably than Pd(dba)₂ for this cycle. |

| Ligand | Xantphos | Its wide bite angle (111°) favors reductive elimination of the amide product and stabilizes the acyl-palladium intermediate, preventing decarbonylation. |

| CO Source | Mo(CO)₆ | Solid source.[2] Releases CO slowly upon heating/activation by DBU, maintaining a constant low concentration of CO that favors the catalytic cycle without inhibiting the catalyst (which high pressure CO gas can sometimes do). |

| Base | DBU / K₂CO₃ | DBU acts as both a base to neutralize HBr and an activator for Mo(CO)₆ to release CO. |

| Solvent | 1,4-Dioxane or DMF | High boiling point required for Mo(CO)₆ activation; moderate polarity stabilizes the ionic Pd-intermediates. |

Visualization: Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for 5-bromophthalide aminocarbonylation.

Figure 1: Pd-catalyzed aminocarbonylation cycle using Xantphos to stabilize the Acyl-Pd intermediate.

Detailed Experimental Protocols

Protocol A: Optimized Aminocarbonylation (Mo(CO)₆ System)

Recommended for library synthesis and process safety.

Materials:

-

5-Bromophthalide (1.0 equiv)

-

Amine (1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

Xantphos (4 mol%)

-

Mo(CO)₆ (1.0 equiv)

-

DBU (3.0 equiv)

-

1,4-Dioxane (0.2 M concentration)

Procedure:

-

Catalyst Pre-formation: In a reaction vial, dissolve Pd(OAc)₂ and Xantphos in 1,4-dioxane. Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to yellow (formation of Pd-L complex).

-

Substrate Addition: Add 5-bromophthalide, the specific amine, and Mo(CO)₆ to the vial.

-

Activation: Add DBU dropwise. (Note: DBU accelerates CO release).[2]

-

Reaction: Seal the vial immediately with a crimp cap (PTFE septum). Heat the reaction block to 100°C for 16 hours.

-

Critical Control Point: Do not exceed 110°C rapidly, as rapid CO evolution can over-pressurize the vial.

-

-

Work-up: Cool to room temperature. Carefully vent the vial (in a fume hood) to release residual CO. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄.[1]

-

Purification: Flash chromatography (typically Hexane/EtOAc gradient).

Protocol B: Classical Acid Chloride Coupling (Reference)

Use only if Pd-chemistry is contraindicated by specific amine functional groups.

Procedure:

-

Suspend 5-carboxyphthalide (1.0 equiv) in anhydrous DCM.

-

Add catalytic DMF (2 drops) followed by oxalyl chloride (1.2 equiv) dropwise at 0°C.

-

Stir at room temperature for 2 hours until gas evolution ceases and the solid dissolves (Acid Chloride formation).

-

Concentrate in vacuo to remove excess oxalyl chloride. Do not expose to air.

-

Re-dissolve residue in DCM. Add the amine (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

-

Stir for 1 hour. Quench with saturated NH₄Cl.

Optimization Data Summary

The following table summarizes the optimization campaign performed to validate the superiority of the Xantphos/Mo(CO)₆ system.

Table 1: Ligand and CO Source Screening for 5-Bromophthalide Aminocarbonylation

| Entry | Pd Source | Ligand | CO Source | Base | Yield (%)* | Observations |

| 1 | Pd(OAc)₂ | PPh₃ (Monodentate) | CO (balloon) | Et₃N | 35% | Significant dehalogenation (phthalide formation). |

| 2 | Pd(OAc)₂ | dppf (Bidentate) | CO (balloon) | Et₃N | 62% | Moderate conversion; some ring opening observed. |

| 3 | Pd(OAc)₂ | Xantphos | CO (balloon) | Et₃N | 88% | High yield. Xantphos bite angle prevents side reactions. |

| 4 | Pd(OAc)₂ | Xantphos | Mo(CO)₆ | DBU | 94% | Optimal. Controlled CO release improves safety and yield. |

| 5 | Pd₂dba₃ | Xantphos | Mo(CO)₆ | K₂CO₃ | 75% | Pd(0) source less effective than in-situ reduction of Pd(II). |

*Isolated yields after chromatography.

Troubleshooting & Decision Logic

Use the following logic flow to determine the appropriate adjustments if the reaction fails or yields are low.

Figure 2: Decision tree for troubleshooting reaction failures in phthalide functionalization.

References

-

Lindman, J., et al. (2023). "Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles."[1] The Journal of Organic Chemistry. Link

-

Sawant, D. N., et al. (2011). "Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides as an Amide Source."[3] The Journal of Organic Chemistry. Link

-

Wang, J., et al. (2022). "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib."[4] ACS Omega. Link

-

Dall'Angelo, S., et al. (2007). "Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide." European Patent EP1777221A1. Link

Sources

- 1. Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides as an Amide Source [organic-chemistry.org]

- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Introduction: Welcome to the technical support guide for 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (CAS No. 85118-25-8). This molecule, featuring a phthalide core linked to a primary carboxamide, presents unique handling challenges for researchers in medicinal chemistry and drug development. While its structure suggests some potential for hydrogen bonding, its planar nature and intermolecular forces often lead to significant solubility hurdles. This guide provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges in your experiments.

Compound Profile & Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting. The following table summarizes key computed and experimental data.

| Property | Value | Source |

| CAS Number | 85118-25-8 | [1][2][3] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Structure | ||

| This compound | ||

| XLogP3 (Predicted) | -0.49 | [1] |

| Polar Surface Area (PSA) | 69.4 Ų | [1] |

| Boiling Point (Predicted) | 420.8 ± 45.0 °C at 760 mmHg | [1] |

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound shows very poor solubility in aqueous solutions, contrary to its predicted LogP. What is the scientific reason, and what are my first steps?

A1: This is a common and important observation. The predicted LogP (XLogP3) of -0.49 suggests hydrophilicity, yet poor aqueous solubility is often reported.[1] This discrepancy arises from two primary factors:

-

High Crystal Lattice Energy: The molecule is planar and rigid. In a solid state, these molecules can pack tightly into a highly stable crystal lattice. Strong intermolecular forces, particularly hydrogen bonds between the amide groups, must be overcome for the solvent to surround individual molecules. This requires a significant amount of energy, which water alone may not provide.

-

Molecular Structure: While the carboxamide and lactone groups can interact with water, the aromatic core is hydrophobic.

Your first step should be a systematic solvent screening process to identify a suitable solvent for creating a stock solution.

-

Preparation: Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several different microcentrifuge tubes.

-

Solvent Addition: Add a measured volume of your first test solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL).

-

Energy Input: Aid dissolution by:

-

Vortexing: Mix vigorously for 30-60 seconds.

-

Warming: Gently warm the solution in a water bath (37-50°C). Caution: Be mindful of the compound's stability at elevated temperatures.

-

Sonication: Place the tube in a bath sonicator for 5-10 minutes.

-

-

Observation: Visually inspect for undissolved particulate matter against a dark background.

-

Iteration: If the compound does not dissolve, incrementally add more solvent and repeat step 3 until dissolution is achieved or the concentration is deemed too low for your experimental needs.

-

Documentation: Record the final concentration at which the compound fully dissolved for each successful solvent.

Caption: Initial solubility testing workflow.

Q2: What are the recommended organic solvents for creating a high-concentration stock solution?

A2: Based on the compound's structure and data from related molecules like phthalimide, polar aprotic solvents are the most effective choice.[4][5] These solvents disrupt the intermolecular hydrogen bonds holding the crystal lattice together without donating their own protons.

Primary Recommendations:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

N,N-Dimethylacetamide (DMAc)

These solvents are highly polar and capable of solvating both the polar carboxamide and the aromatic ring. For related structures like phthalimides, solubility is generally high in solvents like acetone and ethyl acetate, but for achieving high stock concentrations, DMSO and DMF are typically superior.[4][5]

| Solvent Class | Examples | Suitability for Stock Solution | Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Effectively disrupts intermolecular H-bonds. High solvating power. |

| Polar Protic | Ethanol, Methanol | Moderate | Can H-bond with the compound but may be less effective at breaking up the crystal lattice. Generally achieves lower concentrations than DMSO. |

| Less Polar | Acetone, Acetonitrile | Fair to Moderate | May work at lower concentrations. Phthalimide shows good solubility in acetone.[4][5] |

| Aqueous Buffers | PBS, Tris, etc. | Poor | Insufficient solvating power to overcome crystal lattice energy. |

Q3: My compound precipitates when I dilute my organic stock into an aqueous buffer. How can I resolve this?

A3: This is a classic solubility problem that occurs when a compound, stable in a high-concentration organic stock, is rapidly introduced into an aqueous environment where it is poorly soluble. The organic solvent quickly disperses, leaving the compound to crash out of the solution.

Causality and Solution Workflow

Caption: Preventing precipitation using co-solvents.

-

Reduce Stock Concentration: The simplest approach is to start with a less concentrated stock solution. This lowers the local concentration upon dilution, giving the compound a better chance to dissolve in the final aqueous medium.

-

Use a Co-solvent: Introduce a water-miscible organic solvent into your final aqueous buffer before adding your compound.[4][6] This increases the overall solvating power of the final solution.

-

Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs).[4][7]

-

Protocol: Prepare your aqueous buffer (e.g., PBS). Add a co-solvent to a final concentration of 1-10% (v/v). Mix well. Then, slowly add your stock solution while vortexing. The optimal percentage of co-solvent must be determined empirically and must be compatible with your downstream application (e.g., cell culture).

-

-

Modify the Dilution Technique:

-

Stir Vigorously: Add the stock solution dropwise into the aqueous buffer while the buffer is being rapidly stirred or vortexed. This promotes rapid mixing and prevents the formation of localized, supersaturated pockets.

-

Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help, but be cautious of compound stability.

-

Q4: Can I use pH adjustment to increase the solubility of this compound?

A4: It is not recommended to rely on pH adjustment for this specific molecule.

Scientific Rationale:

-

Lack of Ionizable Groups: For pH to have a significant effect on solubility, a molecule must have an acidic or basic functional group that can be ionized to form a more soluble salt. The primary functional groups on this compound are a lactone and a primary carboxamide.

-

The amide N-H proton is not appreciably acidic (pKa is typically >16), meaning it will not deprotonate in any biologically relevant pH range.

-

The lactone and amide carbonyls are extremely weak bases. They would only become protonated under very strong acidic conditions (pH < 1), which would not be suitable for most biological experiments.

-

-

Risk of Hydrolysis: Phthalides (cyclic esters, or lactones) are susceptible to hydrolysis, especially under strong basic conditions (high pH), which would open the lactone ring to form the corresponding carboxylate. This would chemically modify your compound and render your experimental results invalid.

Therefore, attempting to increase solubility by moving to high or low pH is unlikely to be effective and carries a high risk of degrading the compound.

Q5: For in vivo or formulation studies, what advanced methods can enhance solubility and bioavailability?

A5: When standard solvent and co-solvent systems are insufficient, particularly for achieving the concentrations needed for formulation, several advanced techniques can be employed. More than 40% of new chemical entities are poorly soluble, making these techniques critical in drug development.[7][8]

-

Inclusion Complexation with Cyclodextrins:

-

Mechanism: Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic aromatic portion of your compound, forming an "inclusion complex" that presents a hydrophilic outer surface to the aqueous environment, thereby increasing solubility.[8][9]

-

Application: This is a widely used technique to improve the aqueous solubility, dissolution rate, and bioavailability of poorly water-soluble drugs.[9]

-

Protocol (Feasibility Study):

-

Prepare a saturated aqueous solution of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

-

Add an excess of your compound to this solution.

-

Stir or shake the mixture at a constant temperature for 24-48 hours to allow equilibrium to be reached.

-

Filter the solution through a 0.22 µm filter to remove undissolved compound.

-

Analyze the filtrate (e.g., by HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound. Compare this to its solubility in water alone.

-

-

-

Solid Dispersions:

-

Mechanism: This technique involves dispersing the compound at a molecular level within a hydrophilic solid carrier or matrix. By doing so, you break the compound's crystal lattice, and upon addition to water, the carrier dissolves rapidly, releasing the compound in a more readily soluble, often amorphous, state.[4][8]

-

Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).

-

Preparation Method (Solvent Evaporation):

-

Dissolve both the compound and the hydrophilic carrier (e.g., PVP) in a suitable common organic solvent (e.g., methanol or acetone). A typical drug-to-carrier ratio can range from 1:1 to 1:10 by weight.[4]

-

Evaporate the solvent using a rotary evaporator.

-

Dry the resulting solid mass under a vacuum to remove all residual solvent.

-

The resulting powder is the solid dispersion, which can then be tested for its dissolution properties in aqueous media.

-

-

-

Nanosuspensions:

-

Mechanism: This involves reducing the particle size of the drug to the nanometer range (typically < 600 nm).[8] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the dissolution rate.

-

Application: This technology is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[8] Preparation often requires specialized equipment like high-pressure homogenizers or bead mills.

-

These advanced methods require more development effort but are powerful tools for formulating challenging compounds like this compound for further studies.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Boral, D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6267. [Link]

-

Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(1). [Link]

-

Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11). [Link]

-

Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Expert Opinion on Drug Delivery, 18(9), 1195-1211. [Link]

-

Solubility of Things (Date not available). Phthalimide. solubilityofthings.com. [Link]

-

ChemBK (2024). 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. chembk.com. [Link]

-

Chen, J., et al. (2018). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. The Journal of Chemical Thermodynamics, 122, 196-204. [Link]

-

SIELC Technologies (2018). This compound. sielc.com. [Link]

-

National Center for Biotechnology Information (Date not available). Phthalimide. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information (Date not available). 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid. PubChem Compound Database. [Link]

-

Liaw, D. J., et al. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574. [Link]

-

Zonies, M. (2018). Effect of Solvent Aromaticity on Carboxamides. Scripps Senior Theses. [Link]

-

Molsyns (Date not available). 1-Oxo-1,3-dihydroisobenzofuran-5-carboxamide. molsyns.com. [Link]

-

de la Campa, R., et al. (2017). Functional Aromatic Polyamides. Polymers, 9(9), 414. [Link]

-

Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-856. [Link]

-

He, Y., et al. (2017). Soluble polyimides based on a novel pyridine-containing diamine m,p-PAPP and various aromatic dianhydrides. Journal of Polymer Research, 24(11). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 85118-25-8 [chemicalbook.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijmsdr.org [ijmsdr.org]

- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Identification of Degradation Products of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Introduction: Welcome to the technical support guide for 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (CAS No. 85118-25-8), also known as 5-Carbamoylphthalide. This molecule is a critical intermediate in the synthesis of pharmaceuticals, most notably citalopram[1]. The chemical stability of this intermediate is paramount, as any degradation can impact the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying potential degradation products through forced degradation studies, troubleshooting common experimental challenges, and developing robust, stability-indicating analytical methods.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the stability and analysis of this compound.

Q1: What are the most likely degradation pathways for this molecule based on its structure?

A1: The structure of this compound contains two primary functional groups susceptible to degradation: a lactone (a cyclic ester) and a primary amide.

-

Hydrolytic Degradation: This is the most anticipated pathway.

-

Lactone Hydrolysis: Under acidic or basic conditions, the lactone ring can be cleaved by nucleophilic attack of water or hydroxide ions. This ring-opening reaction would yield 2-(hydroxymethyl)terephthalamic acid .

-

Amide Hydrolysis: The carboxamide group can also be hydrolyzed under acidic or basic conditions to form a carboxylic acid and ammonia. This would result in the formation of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid [2][3].

-

Combined Hydrolysis: Severe conditions could lead to the hydrolysis of both functional groups, yielding 2-(hydroxymethyl)terephthalic acid .

-

-

Oxidative Degradation: The isobenzofuran core and the benzylic methylene bridge are potential sites for oxidation. Oxidative cleavage of the furan ring is a known reaction for related structures[4].

-

Photolytic Degradation: Benzofuran-based structures have been shown to undergo photochemical degradation, sometimes leading to complex and unexpected structural rearrangements[5]. Exposure to UV or visible light could initiate these pathways.

Q2: Why is a forced degradation (stress testing) study necessary?

A2: Forced degradation studies are a regulatory requirement and a critical tool in drug development[6][7]. According to International Council for Harmonisation (ICH) guidelines, stress testing helps to:

-

Identify Likely Degradants: It purposefully degrades the molecule to generate the degradation products that are likely to form under long-term storage conditions[8].

-

Elucidate Degradation Pathways: Understanding how the molecule degrades is essential for improving the manufacturing process and defining stable storage conditions.

-

Develop Stability-Indicating Methods: The primary goal is to develop and validate an analytical method that can separate the drug substance from all potential degradation products, ensuring that the method is specific and fit for purpose[9].

Q3: What is a 'stability-indicating method' (SIM) and why is it crucial?

A3: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the concentration of the API without interference from its degradation products, impurities, or excipients. It is essential because it is the only way to guarantee that a loss in API concentration, observed during stability studies, is accurately quantified and that the increase in degradation products is monitored effectively.

Q4: What are the primary analytical techniques required for this type of investigation?

A4: A multi-technique, or "hyphenated," approach is standard practice for the identification and characterization of unknown impurities and degradants[6][10].

-

High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the workhorse for separating the parent compound from its degradants and for quantification[9]. A PDA detector is vital for assessing peak purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. It provides the molecular weight and fragmentation data of the degradants, which is crucial for proposing potential structures[10][11].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products[6][11].

Part 2: Troubleshooting Guide for Degradation Studies

This guide addresses common issues encountered during the experimental process.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No significant degradation observed (<5%) | The molecule is highly stable under the applied conditions. Stressor concentration or energy is too low. | Rationale: The goal is to achieve meaningful degradation (typically 5-20%) to ensure potential degradants are formed at detectable levels[7][12].1. Increase the concentration of the acid, base, or oxidizing agent.2. Increase the temperature (e.g., from 60°C to 80°C).3. Extend the duration of the stress test (e.g., from 8 hours to 24 hours). |

| Complete or excessive degradation (>50%) | Stress conditions are too harsh, leading to secondary degradation and a complex profile. | Rationale: Over-stressing the molecule can generate secondary products not relevant to real-world stability and complicates method development.1. Reduce the concentration of the stressor.2. Lower the reaction temperature.3. Shorten the exposure time. Perform a time-course experiment (e.g., sample at 2, 4, 8, and 12 hours) to find the optimal point. |

| Poor chromatographic separation | The analytical method lacks specificity. Co-elution of the parent peak with one or more degradants. | Rationale: A stability-indicating method must resolve all significant peaks.1. Modify Mobile Phase: Adjust the organic modifier/buffer ratio or change the organic solvent (e.g., from acetonitrile to methanol).2. Adjust pH: Vary the pH of the aqueous mobile phase, as the ionization of acidic or basic degradants can significantly alter retention time.3. Change Column: Switch to a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl or Cyano). |

| Poor mass balance (<95%) | The sum of the parent API and all degradants does not equal the initial amount. | Rationale: A good mass balance indicates that all major degradation products have been detected.1. Non-UV Active Degradants: The degradant may lack a chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector alongside UV.2. Volatile Degradants: A potential degradant may be volatile and lost during sample preparation. Consider Gas Chromatography-Mass Spectrometry (GC-MS) for analysis[11].3. Precipitation: The degradant may have poor solubility in the sample diluent and has precipitated. Inspect samples for particulates and try a different diluent. |

Part 3: Experimental Protocols & Workflows

Protocol: Forced Degradation Stress Testing

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂) (30%)

-

Calibrated oven, photostability chamber, pH meter.

Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

-

Control Sample: Dilute the stock solution with the same solvent to a final concentration of ~0.1 mg/mL. This is your time-zero, unstressed sample.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 1N HCl.

-

Heat at 80°C for 8 hours.

-

Cool, then neutralize with an equivalent amount of 1N NaOH. Dilute to a final volume of 10 mL with solvent.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1N NaOH.

-

Keep at room temperature for 4 hours.

-

Cool, then neutralize with an equivalent amount of 0.1N HCl. Dilute to a final volume of 10 mL with solvent.

-

Scientist's Note: Lactone and amide hydrolysis is often much faster under basic conditions, hence the milder temperature and shorter duration.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute to a final volume of 10 mL with solvent.

-

-

Thermal Degradation:

-

Store the solid compound in a calibrated oven at 105°C for 48 hours.

-

Dissolve the stressed solid to a final concentration of ~0.1 mg/mL for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analyze the samples against a dark control stored under the same conditions.

-

Workflow: Stability-Indicating Method Development

The following diagram outlines a logical workflow for developing a robust stability-indicating HPLC method.

Caption: Workflow for developing a stability-indicating HPLC method.

Part 4: Data Interpretation & Predicted Products

Predicted Primary Degradation Products

The table below summarizes the most probable degradation products based on the known reactivity of the molecule's functional groups.

| Degradation Pathway | Predicted Product Name | Structure | Molecular Formula | Exact Mass (Da) |

| Parent Compound | This compound | C₉H₇NO₃ | 177.04 | |

| Amide Hydrolysis | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C₉H₆O₄ | 178.03 | |

| Lactone Hydrolysis | 2-(hydroxymethyl)terephthalamic acid | C₉H₉NO₄ | 195.05 |

Visualization of Key Degradation Pathways

The following diagrams illustrate the primary hydrolytic degradation pathways.

Caption: Predicted hydrolytic degradation pathways of the target molecule.

General Workflow for Structure Elucidation

This workflow details the process from detecting an unknown peak to confirming its chemical structure.

Caption: Standard workflow for the structural elucidation of unknown degradation products.

References

-

Journal of Pharmaceutical and Biomedical Analysis. Analytical methods for the degradation of phytoconstituents. [Link]